![molecular formula C11H16O4 B056228 Ácido biciclo[3.3.1]nonano-3,7-dicarboxílico CAS No. 6221-58-5](/img/structure/B56228.png)
Ácido biciclo[3.3.1]nonano-3,7-dicarboxílico
Descripción general
Descripción
Bicyclo[331]nonane-3,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two fused cyclohexane rings This compound is notable for its rigidity and the presence of two carboxylic acid groups at the 3 and 7 positions The bicyclo[33
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology and medicine, derivatives of this compound have been studied for their potential as acetylcholinesterase inhibitors, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, the compound’s unique structure makes it an interesting subject for studies in materials science, particularly in the development of new polymers and supramolecular assemblies .
Mecanismo De Acción
Target of Action
It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities, ion receptors, metallocycles, and molecular tweezers .
Mode of Action
The bicyclo[331]nonane moiety is known to interact with its targets through various types of bonds, including hydrogen bonds . The strength of these bonds can vary depending on the specific derivative of the bicyclo[3.3.1]nonane .
Biochemical Pathways
It’s known that the bicyclo[331]nonane moiety is involved in several biological activities, suggesting that it may interact with multiple biochemical pathways .
Result of Action
Derivatives of the bicyclo[331]nonane moiety have been found to possess anticancer properties , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid . For instance, the presence of unsaturation in the bicyclo[3.3.1]nonane derivatives can impact their crystal structures and intermolecular networks . This can, in turn, affect their interaction with targets and overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid. This reaction typically requires acidic conditions and can yield different isomers depending on the specific reaction conditions . Another method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, which is a well-explored protocol for achieving bicyclo[3.3.1]nonane-3,7-diones .
Industrial Production Methods: Industrial production methods for bicyclo[3.3.1]nonane-3,7-dicarboxylic acid are less commonly reported in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used . Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the carboxylic acid groups to form amides or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo[3.3.1]nonane-3,7-dicarboxylic acid can yield diketones or diols, while reduction can produce diols or other reduced derivatives .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bicyclo[3.3.1]nonane-3,7-dicarboxylic acid include other bicyclic structures such as bicyclo[2.2.2]octane and bicyclo[3.3.0]octane derivatives. These compounds share the characteristic rigidity and unique spatial arrangements of their carbon skeletons .
Uniqueness: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions, which can participate in a variety of chemical reactions and interactions. This makes it a versatile building block for the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYARQFLAVKFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499392 | |
| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-58-5 | |
| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


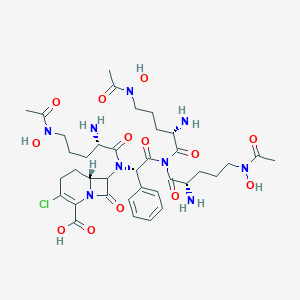
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
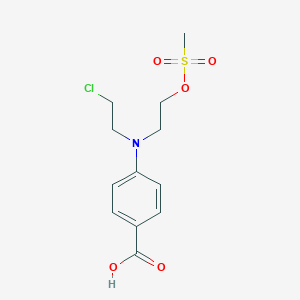

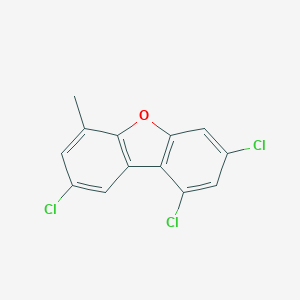
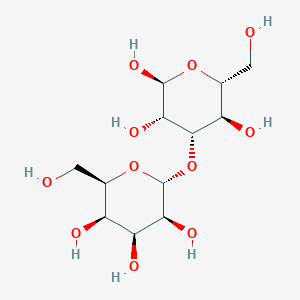

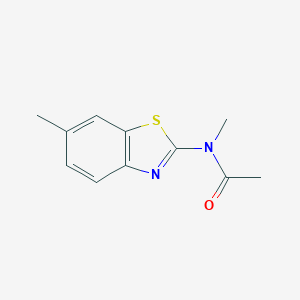
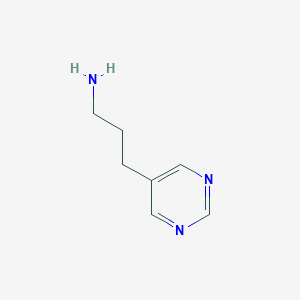
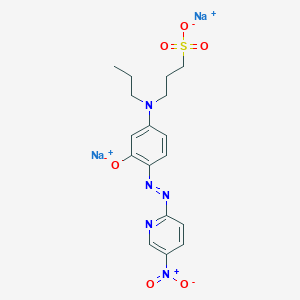
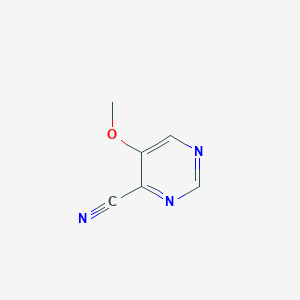
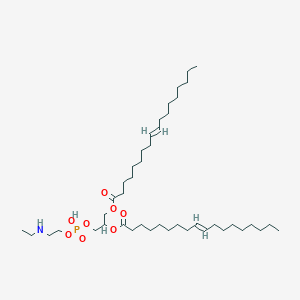

![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
